molecular formula C₂H₄Cl₂O₂ B120590 Dichloroacetaldehyde CAS No. 16086-14-9

Dichloroacetaldehyde

Cat. No. B120590
CAS RN: 16086-14-9
M. Wt: 130.95 g/mol
InChI Key: OUSKWJCDEBBGEL-UHFFFAOYSA-N
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Description

Dichloroacetaldehyde is a chemical compound that has been studied in various contexts due to its reactivity and potential as a building block in organic synthesis. It is also a presumed metabolite of certain insecticides and has been investigated for its mutagenic properties .

Synthesis Analysis

The synthesis of related haloaldehyde compounds has been explored in several studies. For instance, dibromochloroacetaldehyde was synthesized from chloroacetaldehyde diethyl acetal by bromination, indicating that similar methods could potentially be applied to dichloroacetaldehyde . Additionally, dichlorofluoroacetaldehyde was prepared from methyl dichlorofluoroacetate by reduction with lithium aluminum hydride, suggesting that reduction reactions may be a viable pathway for synthesizing dichloroacetaldehyde .

Molecular Structure Analysis

The molecular structure of dichloroacetaldehyde has been investigated using gas-phase electron diffraction combined with microwave spectroscopy. The studies revealed that dichloroacetaldehyde exists in multiple conformers, with the dominant conformer having a dihedral angle of 119.7(2)° . Similarly, chloroacetaldehyde has been studied, showing that it exists as a mixture of two conformers, with the anti form being predominant . These findings provide insight into the structural flexibility of dichloroacetaldehyde and related compounds.

Chemical Reactions Analysis

Chloroacetaldehyde has been shown to react with Z-DNA, specifically reacting with adenine residues but not with cytosine residues within Z-DNA . This reactivity suggests that dichloroacetaldehyde may also interact with nucleic acids, although the specific reactions would need to be studied further. Additionally, trichloroacetaldehyde, a related compound, has been used in carbonylation reactions in concentrated sulfuric acid to synthesize dioxolanones, indicating that dichloroacetaldehyde may also undergo similar carbonylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichloroacetaldehyde can be inferred from studies on related compounds. For example, the polymerization of haloaldehydes, such as dibromochloroacetaldehyde, has been explored, showing that these compounds can be polymerized using anionic and cationic initiators to yield crystalline or amorphous polymers . The mutagenicity of chloroacetaldehyde has been demonstrated in bacterial tests, suggesting that dichloroacetaldehyde may exhibit similar mutagenic properties . Furthermore, the presence of chloral (trichloroacetaldehyde) as an impurity in dichloroacetic acid has been studied, which could be relevant for the purity and handling of dichloroacetaldehyde .

Scientific Research Applications

Mutagenicity and Metabolism

  • Dichloroacetaldehyde, identified as a possible metabolite of certain insecticides like dichlorvos and trichlorphon, exhibits mutagenic properties. It has been shown to be mutagenic in the Salmonella/microsome test, a method used to detect mutagenic potential, and its mutagenic potency surpasses that of the mutagen dichlorvos (Löfroth, 1978).
  • Research on rat liver aldehyde dehydrogenase revealed that dichloroacetaldehyde is metabolized by this enzyme, albeit to a lesser extent than monochloroacetaldehyde. This study provides insights into the metabolism of chlorinated acetaldehydes and their potential occurrence in chlorinated drinking water (Sharpe & Carter, 1993).

Chemical Synthesis and Polymerization

  • Dichloroacetaldehyde can be synthesized via the catalytic chlorination of paraldehyde or aldehyde. This process, involving catalysts like antimony trichloride, yields dichloroacetaldehyde in significant quantities, suggesting its potential for industrial applications (Bai, 1965).
  • The polymerization characteristics of dichloroacetaldehyde differ notably from those of chloral. It can be polymerized into high molecular weight polymer with terminal hydroxyl groups, which could have applications in material science (Rosen & Sturm, 1965).

Environmental and Water Treatment Studies

  • Dichloroacetaldehyde has been studied as a disinfection byproduct in water treatment processes. Its formation and fractionation behavior in natural organic matter surrogates during chlorination were investigated, providing insights into water treatment and potential health risks (Bond et al., 2009).
  • An examination of haloacetaldehydes, including dichloroacetaldehyde, in drinking water highlighted the stability and fate of these compounds in various conditions, contributing to understanding their environmental impact and behavior (Koudjonou & Lebel, 2006).

Biological and Medical Research

  • Some amides of dichloroacetaldehyde exhibit antifungal activity, suggesting potential applications in the development of antifungal agents. This research highlighted the significance of terminal chlorine atoms in enhancing the antifungal properties of these compounds (Easterly & Dusenberry, 1961).
  • The study of dichloroacetaldehyde and its related compounds in the context of pesticide metabolites revealed their mutagenic activities in animal models, thus contributing to our understanding of the genetic impact of certain pesticides (Fischer et al., 1977).

Safety And Hazards

Dichloroacetaldehyde is a toxic compound . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate medical attention is required .

properties

IUPAC Name

2,2-dichloroacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSKWJCDEBBGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(Cl)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloroacetaldehyde Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroacetaldehyde
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Dichloroacetaldehyde

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